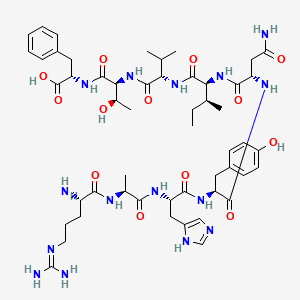
Human Papillomavirus (HPV) E7 protein (49-57)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Human Papillomavirus (HPV) E7 protein (49-57) is a peptide fragment derived from the E7 oncoprotein of the Human Papillomavirus. This protein plays a crucial role in the viral life cycle and is implicated in the pathogenesis of HPV-related cancers, particularly cervical cancer. The E7 protein interacts with various cellular proteins to disrupt normal cell cycle regulation, leading to uncontrolled cell proliferation and tumorigenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of the Human Papillomavirus E7 protein (49-57) peptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of the Human Papillomavirus E7 protein (49-57) peptide may involve recombinant DNA technology. This approach includes cloning the gene encoding the E7 protein into an expression vector, transforming it into a suitable host (such as Escherichia coli), and inducing protein expression. The expressed protein is then purified using affinity chromatography and further processed to obtain the desired peptide fragment .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Das Humane Papillomavirus E7-Protein (49-57) Peptid kann verschiedenen chemischen Modifikationen unterzogen werden, darunter:
Oxidation: Diese Reaktion kann an Methioninresten auftreten und zur Bildung von Methioninsulfoxid führen.
Reduktion: Disulfidbrücken innerhalb des Peptids können mit Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolgruppen reduziert werden.
Substitution: Aminosäurereste innerhalb des Peptids können durch andere Reste substituiert werden, um Struktur-Funktionsbeziehungen zu untersuchen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder Perameisensäure.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).
Substitution: Site-directed Mutagenese unter Verwendung spezifischer Primer und DNA-Polymerase.
Hauptprodukte:
Oxidation: Methioninsulfoxid-haltiges Peptid.
Reduktion: Peptid mit freien Thiolgruppen.
Substitution: Mutante Peptide mit veränderten Aminosäuresequenzen
Wissenschaftliche Forschungsanwendungen
Das Humane Papillomavirus E7-Protein (49-57) Peptid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird in Studien verwendet, um Peptidsynthese, Modifikation und Struktur-Funktionsbeziehungen zu verstehen.
Biologie: Wird in der Forschung eingesetzt, um die Rolle des E7-Proteins bei der HPV-Pathogenese und seine Interaktionen mit zellulären Proteinen zu untersuchen.
Medizin: Wird bei der Entwicklung von diagnostischen Tests und therapeutischen Impfstoffen eingesetzt, die auf HPV-bedingte Krebsarten abzielen. Das Peptid kann auch als Antigen in immunologischen Studien dienen, um spezifische Immunantworten hervorzurufen.
Industrie: Anwendung in der Produktion von rekombinanten Proteinen und Peptiden für Forschungs- und therapeutische Zwecke
5. Wirkmechanismus
Das Humane Papillomavirus E7-Protein (49-57) übt seine Wirkung aus, indem es mit wichtigen zellulären Proteinen interagiert, die an der Zellzyklusregulation beteiligt sind. Eines seiner Hauptziele ist das Retinoblastomprotein (pRb), ein Tumorsuppressor, der die Progression des Zellzyklus kontrolliert. Das E7-Protein bindet an pRb, was zu seiner Degradation und der Freisetzung von E2F-Transkriptionsfaktoren führt. Dies führt zur Aktivierung von Genen, die für die DNA-Synthese und die Progression des Zellzyklus erforderlich sind, was letztendlich unkontrollierte Zellproliferation und Tumorentstehung fördert .
Ähnliche Verbindungen:
Humanes Papillomavirus E6-Protein: Ein weiteres Onkoprotein, das von HPV codiert wird und das p53-Tumorsuppressorprotein zum Abbau zielt.
Humanes Papillomavirus E1- und E2-Proteine: Regulatorische Proteine, die an der viralen Replikation und Transkription beteiligt sind.
Humanes Papillomavirus L1- und L2-Proteine: Kapsidproteine, die das Viruspartikel bilden.
Einzigartigkeit: Das Humane Papillomavirus E7-Protein (49-57) ist einzigartig in seiner Fähigkeit, gezielt das Retinoblastomprotein (pRb), einen kritischen Regulator des Zellzyklus, anzugreifen und abzubauen. Diese Interaktion unterscheidet sich vom E6-Protein, das in erster Linie auf p53 abzielt. Die Rolle des E7-Proteins bei der Störung der Zellzykluskontrolle und der Förderung der Tumorentstehung macht es zu einem zentralen Forschungsschwerpunkt in Studien zu HPV-bedingten Krebsarten .
Wirkmechanismus
The Human Papillomavirus E7 protein (49-57) exerts its effects by interacting with key cellular proteins involved in cell cycle regulation. One of its primary targets is the retinoblastoma protein (pRb), a tumor suppressor that controls cell cycle progression. The E7 protein binds to pRb, leading to its degradation and the release of E2F transcription factors. This results in the activation of genes required for DNA synthesis and cell cycle progression, ultimately promoting uncontrolled cell proliferation and tumorigenesis .
Vergleich Mit ähnlichen Verbindungen
Human Papillomavirus E6 protein: Another oncoprotein encoded by HPV, which targets the p53 tumor suppressor protein for degradation.
Human Papillomavirus E1 and E2 proteins: Regulatory proteins involved in viral replication and transcription.
Human Papillomavirus L1 and L2 proteins: Capsid proteins that form the viral particle.
Uniqueness: The Human Papillomavirus E7 protein (49-57) is unique in its ability to specifically target and degrade the retinoblastoma protein (pRb), a critical regulator of the cell cycle. This interaction is distinct from the E6 protein, which primarily targets p53. The E7 protein’s role in disrupting cell cycle control and promoting tumorigenesis makes it a key focus of research in HPV-related cancer studies .
Eigenschaften
Molekularformel |
C52H77N15O13 |
|---|---|
Molekulargewicht |
1120.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C52H77N15O13/c1-7-27(4)41(49(77)65-40(26(2)3)48(76)67-42(29(6)68)50(78)64-38(51(79)80)21-30-12-9-8-10-13-30)66-47(75)37(23-39(54)70)63-45(73)35(20-31-15-17-33(69)18-16-31)62-46(74)36(22-32-24-57-25-59-32)61-43(71)28(5)60-44(72)34(53)14-11-19-58-52(55)56/h8-10,12-13,15-18,24-29,34-38,40-42,68-69H,7,11,14,19-23,53H2,1-6H3,(H2,54,70)(H,57,59)(H,60,72)(H,61,71)(H,62,74)(H,63,73)(H,64,78)(H,65,77)(H,66,75)(H,67,76)(H,79,80)(H4,55,56,58)/t27-,28-,29+,34-,35-,36-,37-,38-,40-,41-,42-/m0/s1 |
InChI-Schlüssel |
YYRLGDVWSORYPB-FJJMPZPNSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


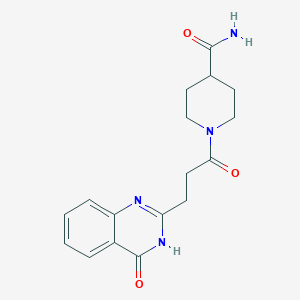

![N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B10861733.png)



![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B10861750.png)
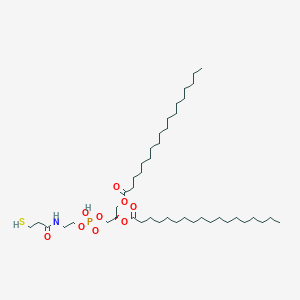
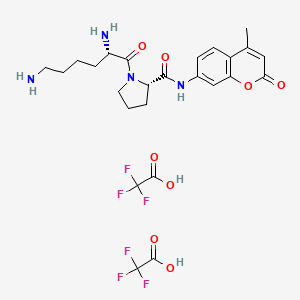
![N-[(6aS,8S)-2-(4-methylsulfanylphenyl)-6,12-dioxo-5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-8-yl]thiophene-2-sulfonamide](/img/structure/B10861779.png)
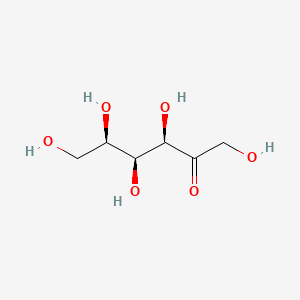
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B10861792.png)
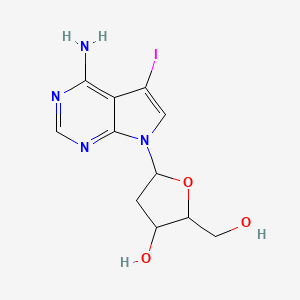
![[4-Acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate](/img/structure/B10861797.png)
